N-(4-methylphenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide
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Overview
Description
N-(4-methylphenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a sulfonamide group, and an acetamide moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via an intramolecular cyclization reaction.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiazole intermediate with a sulfonyl chloride derivative under basic conditions.
Final Coupling: The final step involves coupling the thiazole-sulfonamide intermediate with 4-methylphenylamine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4-methylphenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . The compound inhibits the activity of this enzyme, leading to a disruption in the pH regulation of cancer cells and ultimately inducing apoptosis .
Properties
Molecular Formula |
C18H18N4O4S2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[4-oxo-2-(4-sulfamoylphenyl)imino-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C18H18N4O4S2/c1-11-2-4-12(5-3-11)20-16(23)10-15-17(24)22-18(27-15)21-13-6-8-14(9-7-13)28(19,25)26/h2-9,15H,10H2,1H3,(H,20,23)(H2,19,25,26)(H,21,22,24) |
InChI Key |
KIHXTQOAHIIJJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)S(=O)(=O)N)S2 |
Origin of Product |
United States |
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